molecular formula C15H22O4 B14074762 8b,10b-Dihydroxyeremophilenolide CAS No. 130430-98-7

8b,10b-Dihydroxyeremophilenolide

Cat. No.: B14074762
CAS No.: 130430-98-7
M. Wt: 266.33 g/mol
InChI Key: DUSIVVSRERWIKR-FLCCKXIQSA-N
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Description

8b,10b-Dihydroxyeremophilenolide is a sesquiterpene lactone belonging to the eremophilane class, characterized by a bicyclic framework with hydroxyl groups at the 8b and 10b positions.

Properties

CAS No.

130430-98-7

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(4aR,5S,8aS,9aS)-8a,9a-dihydroxy-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H22O4/c1-9-5-4-6-14(17)8-15(18)11(7-13(9,14)3)10(2)12(16)19-15/h9,17-18H,4-8H2,1-3H3/t9-,13+,14-,15-/m0/s1

InChI Key

DUSIVVSRERWIKR-FLCCKXIQSA-N

Isomeric SMILES

C[C@H]1CCC[C@]2([C@@]1(CC3=C(C(=O)O[C@]3(C2)O)C)C)O

Canonical SMILES

CC1CCCC2(C1(CC3=C(C(=O)OC3(C2)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8b,10b-Dihydroxyeremophilenolide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the lactone ring .

Industrial Production Methods: Industrial production methods for 8b,10b-Dihydroxyeremophilenolide are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8b,10b-Dihydroxyeremophilenolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acids, and bases.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 8b,10b-Dihydroxyeremophilenolide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

The following table highlights key structural distinctions between 8b,10b-dihydroxyeremophilenolide and related compounds:

Compound Name Core Structure Substituents and Modifications
8b,10b-Dihydroxyeremophilenolide Eremophilane sesquiterpene Hydroxyl groups at 8b and 10b positions
6β,8β-Dihydroxyeremophilenolide Eremophilane sesquiterpene Hydroxyl groups at 6β and 8β positions; distinct stereochemistry (4S,4aR,5S,8aR,9aS)
3b-Acetoxy-8b,10b-dihydroxy-6b-methoxy...olide Modified eremophilane Acetoxy (3b), hydroxyl (8b,10b), and methoxy (6b) groups; additional functionalization
Key Observations:

Positional Isomerism : The hydroxylation pattern (e.g., 8b,10b vs. 6β,8β) significantly alters molecular polarity and hydrogen-bonding capacity, influencing solubility and interaction with biological targets.

Stereochemical Complexity : The 6β,8β-dihydroxy variant’s rigid stereochemistry (4S,4aR,5S,8aR,9aS) may confer unique binding affinities compared to the 8b,10b isomer .

Biological Activity

8b,10b-Dihydroxyeremophilenolide is a naturally occurring sesquiterpene lactone with significant biological activity. Its molecular formula is C15H22O4, and it has a molecular weight of 266.33 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

The compound features two hydroxyl groups at the 8b and 10b positions, which are critical for its biological activity. The unique structural characteristics contribute to its interaction with various biological targets.

PropertyValue
CAS No. 130430-98-7
Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
IUPAC Name (4aR,5S,8aS,9aS)-8a,9a-dihydroxy-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f]benzofuran-2-one
InChI Key DUSIVVSRERWIKR-FLCCKXIQSA-N

The biological activity of 8b,10b-Dihydroxyeremophilenolide involves several mechanisms:

  • Enzyme Inhibition : It inhibits specific enzymes that are crucial in inflammatory pathways and cancer cell proliferation.
  • Signaling Pathway Modulation : The compound influences signaling pathways associated with apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.

Anticancer Properties

Research has indicated that 8b,10b-Dihydroxyeremophilenolide can induce apoptosis in various cancer cell lines. A study demonstrated that the compound significantly reduced cell viability in human cancer cells through the activation of caspase-dependent pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It appears to modulate cytokine production and inhibit the expression of pro-inflammatory mediators.

Case Studies and Research Findings

  • Anticancer Study : In a study published in Journal of Natural Products, researchers evaluated the effects of 8b,10b-Dihydroxyeremophilenolide on breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers (caspase-3 activation) .
  • Anti-inflammatory Research : A study conducted on murine macrophages highlighted the ability of this compound to downregulate TNF-alpha and IL-6 production when stimulated with LPS (lipopolysaccharide), suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : An investigation into the antimicrobial properties revealed that 8b,10b-Dihydroxyeremophilenolide exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential use as a natural antimicrobial agent .

Comparison with Similar Compounds

8b,10b-Dihydroxyeremophilenolide shares structural similarities with other sesquiterpene lactones such as Eremophilone and Costunolide. However, its unique hydroxylation pattern imparts distinct biological activities:

CompoundBiological Activity
8b,10b-Dihydroxyeremophilenolide Anticancer, anti-inflammatory, antimicrobial
Eremophilone Primarily anti-inflammatory
Costunolide Anticancer and anti-inflammatory

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